- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol; a quinoline building block for simeprevir synthesis, Synthesis, 2014, 46(7), 899-908

Cas no 923289-20-7 (N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide)

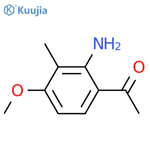

923289-20-7 structure

Nombre del producto:N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide

Número CAS:923289-20-7

MF:C17H20N2O3S

Megavatios:332.417303085327

MDL:MFCD13186741

CID:753407

PubChem ID:53482122

N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide Propiedades químicas y físicas

Nombre e identificación

-

- 2-Thiazolecarboxamide,N-(6-acetyl-3-methoxy-2-methylphenyl)-4-(1-methylethyl)-

- N-(6-ACETYL-3-METHOXY-2-METHYLPHENYL)-4-ISOPROPYLTHIAZOLE-2-CARBOXAMIDE

- N-(6-acetyl-3-methoxy-2-methylphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide

- N-[6-acetyl-2-methyl-3-(methyloxy)phenyl]-4-(1-methylethyl)-1,3-thiazole-2-carboxamide

- Product:N-(6-acetyl-3-methoxy-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole-2-carboxamide

- 2-Thiazolecarboxamide, N-(6-acetyl-3-methoxy-2-methylphenyl)-4-(1-methylethyl)-

- THI053

- GZYNUOMXGGSXMI-UHFFFAOYSA-N

- N-(6-acetyl-3-methoxy-2-methylphenyl)-4-(1-methy

- N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-(1-methylethyl)-2-thiazolecarboxamide (ACI)

- DTXSID90703891

- DB-371280

- YLB28920

- 1-Acetyl-2-[(4-isopropyl-thiazol-2-yl)-carbonylamino]-3-methyl-4-methoxy-benzene

- N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole-2-carboxamide

- AKOS015837764

- SCHEMBL313220

- CS-13682

- N-(6-acetyl-2-methyl-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide

- 923289-20-7

- 2'-[[(4-isopropylthiazole-2-yl)(oxo)methyl]amino]-4'-methoxy-3'-methylacetophenone

- CS-M1910

- N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide

-

- MDL: MFCD13186741

- Renchi: 1S/C17H20N2O3S/c1-9(2)13-8-23-17(18-13)16(21)19-15-10(3)14(22-5)7-6-12(15)11(4)20/h6-9H,1-5H3,(H,19,21)

- Clave inchi: GZYNUOMXGGSXMI-UHFFFAOYSA-N

- Sonrisas: O=C(C1SC=C(C(C)C)N=1)NC1C(C)=C(OC)C=CC=1C(C)=O

Atributos calculados

- Calidad precisa: 332.11946368g/mol

- Masa isotópica única: 332.11946368g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 23

- Cuenta de enlace giratorio: 5

- Complejidad: 444

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.9

- Superficie del Polo topológico: 96.5

N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057027-100mg |

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide |

923289-20-7 | 98% | 100mg |

¥4374.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D767748-250mg |

N-(6-acetyl-3-Methoxy-2-Methylphenyl)-4-isopropylthiazole-2-carboxaMide |

923289-20-7 | 98% | 250mg |

$735 | 2024-06-06 | |

| Aaron | AR00GUTQ-250mg |

N-(6-Acetyl-3-Methoxy-2-Methylphenyl)-4-Isopropylthiazole-2-Carboxamide |

923289-20-7 | 98% | 250mg |

$655.00 | 2025-02-10 | |

| 1PlusChem | 1P00GULE-250mg |

N-(6-acetyl-3-Methoxy-2-Methylphenyl)-4-isopropylthiazole-2-carboxaMide |

923289-20-7 | 98% | 250mg |

$736.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU603-250mg |

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole-2-carboxamide |

923289-20-7 | 95% | 250mg |

¥5148.0 | 2024-04-16 | |

| Aaron | AR00GUTQ-1g |

N-(6-Acetyl-3-Methoxy-2-Methylphenyl)-4-Isopropylthiazole-2-Carboxamide |

923289-20-7 | 98% | 1g |

$1309.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU603-100mg |

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole-2-carboxamide |

923289-20-7 | 95% | 100mg |

¥3082.0 | 2024-04-16 | |

| eNovation Chemicals LLC | D767748-1g |

N-(6-acetyl-3-Methoxy-2-Methylphenyl)-4-isopropylthiazole-2-carboxaMide |

923289-20-7 | 98% | 1g |

$1465 | 2025-02-27 | |

| eNovation Chemicals LLC | D767748-1g |

N-(6-acetyl-3-Methoxy-2-Methylphenyl)-4-isopropylthiazole-2-carboxaMide |

923289-20-7 | 98% | 1g |

$1465 | 2024-06-06 | |

| Chemenu | CM542425-250mg |

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide |

923289-20-7 | 98% | 250mg |

$726 | 2023-01-04 |

N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; 0 °C; overnight, rt

Referencia

- Macrocyclic compounds as serine protease inhibitors and their preparation and use in the treatment of HCV infection, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; 0 °C; overnight, rt

Referencia

- Preparation of macrocyclic serine protease inhibitors for use in the treatment of HCV infections, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; rt; 15 h, rt

Referencia

- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; 2 h, rt

Referencia

- Polymorphic forms of a macrocyclic peptide inhibitor of HCV, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Acetonitrile ; rt → 5 °C; 0.5 h, 0 - 5 °C; 4 h, 40 °C

1.2 Reagents: Water ; 0.5 h

1.2 Reagents: Water ; 0.5 h

Referencia

- Process for preparation of HCV inhibitor, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Solvents: Acetone ; 30 min, 0 °C; 0 °C → rt; 4 h, rt

Referencia

- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; 0 °C; overnight, rt

Referencia

- Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; 2 h, rt

Referencia

- HCV inhibiting macrocyclic phosphonates and amidophosphates, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; 0 °C; overnight, rt

Referencia

- Preparation of macrocyclic peptide serine protease inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; 2 h, rt

Referencia

- Preparation of macrocyclic inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; 0 °C; overnight, rt

Referencia

- Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Solvents: Toluene ; rt; 1 h, reflux; reflux → rt

1.2 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; rt; 15 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; rt; 15 h, rt

Referencia

- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication, United States, , ,

N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide Raw materials

- 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid

- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

- 2-Thiazolecarbonyl chloride, 4-(1-methylethyl)-

N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide Preparation Products

N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide Literatura relevante

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

923289-20-7 (N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide) Productos relacionados

- 1021253-79-1((E)-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethene-1-sulfonamide)

- 1805133-15-6(5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)

- 697791-11-0(1-cyclohexyl-N-[3-(morpholin-4-yl)propyl]-5-oxopyrrolidine-3-carboxamide)

- 1261605-08-6(3-Chloro-3'-(difluoromethyl)-2'-fluoropropiophenone)

- 1213540-83-0((1R)-1-(2-BROMO-6-FLUOROPHENYL)PROPYLAMINE)

- 1806942-92-6(Methyl 5-(difluoromethyl)-4-hydroxy-2-methoxypyridine-3-carboxylate)

- 20766-85-2(6-Acrylamidohexanoic Acid)

- 35826-31-4(N4-Phenylpyridine-3,4-diamine)

- 1246026-27-6(2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate)

- 19777-82-3(3-hydroxy-2,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:923289-20-7)N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide

Pureza:99%/99%/99%

Cantidad:100mg/250mg/1g

Precio ($):400.0/668.0/1335.0